molecular formula C15H15ClFN3O B6440248 2-(2-chloro-6-fluorophenyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2549052-72-2

2-(2-chloro-6-fluorophenyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B6440248
CAS No.: 2549052-72-2
M. Wt: 307.75 g/mol
InChI Key: ILWNGDXHLFKOFE-UHFFFAOYSA-N
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Description

The compound 2-(2-chloro-6-fluorophenyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 2-chloro-6-fluorophenyl aromatic ring linked via an ethanone moiety to a 3-(imidazolylmethyl)-substituted azetidine ring. Key structural attributes include:

  • Azetidine-imidazole moiety: The four-membered azetidine ring increases rigidity, while the imidazole group provides hydrogen-bonding capability.
  • Ethanone spacer: The ketone group may influence solubility and metabolic stability.

Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatics and heterocycles (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O/c16-13-2-1-3-14(17)12(13)6-15(21)20-8-11(9-20)7-19-5-4-18-10-19/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWNGDXHLFKOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Imidazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Aromatic Substituent Heterocyclic System Functional Group Key Properties Inferred
Target Compound 2-chloro-6-fluorophenyl Azetidine-imidazole Ethanedione Rigid structure; moderate polarity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 4-fluorophenyl Benzimidazole Methyl Planar aromatic system; high π-π interaction potential
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid 4-fluorophenyl Benzimidazole Carboxylic acid High solubility; ionizable group
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine 2-chloro-6-fluorophenyl Propyl-imidazole Amine Flexible linker; basic nitrogen
Key Findings:

Aromatic Substitution :

  • The 2-chloro-6-fluorophenyl group in the target compound and ’s amine derivative offers steric hindrance and ortho/para electronic effects, contrasting with the 4-fluorophenyl in benzimidazoles . Chlorine’s electronegativity may enhance binding affinity compared to fluorine alone.

Heterocyclic Systems: Azetidine-imidazole (target) vs. Benzimidazoles, being planar, may exhibit stronger DNA intercalation or enzyme inhibition . Propyl-imidazole (): A flexible chain increases rotational freedom, possibly lowering target specificity compared to the azetidine scaffold .

Functional Groups :

  • Ketone (target) vs. Carboxylic Acid () : The ketone is less polar, suggesting better membrane permeability but lower solubility than the ionizable carboxylic acid.
  • Amine () : The basic nitrogen could enhance solubility in acidic environments (e.g., stomach), unlike the neutral ketone .

Impact on Bioactivity and Drug-Likeness

  • Metabolic Stability : Azetidine’s rigidity may reduce oxidative metabolism compared to propyl chains or benzimidazoles, aligning with trends in modern drug design favoring saturated heterocycles .
  • Solubility : The target compound’s moderate polarity (due to ketone and imidazole) may require formulation optimization, whereas the carboxylic acid in ’s compound offers better aqueous solubility .
  • Synthetic Accessibility : The azetidine-imidazole moiety in the target compound likely requires multi-step synthesis (e.g., reductive amination or cyclization), contrasting with the straightforward condensation routes for benzimidazoles .

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